molecular formula C9H11ClN2 B12467040 3-chloro-N,N'-dimethylbenzenecarboximidamide

3-chloro-N,N'-dimethylbenzenecarboximidamide

Cat. No.: B12467040
M. Wt: 182.65 g/mol
InChI Key: VINWVQFEQKMIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N,N’-dimethylbenzenecarboximidamide is an organic compound with a molecular formula of C9H11ClN2. This compound is characterized by the presence of a chloro group attached to a benzene ring, along with a carboximidamide group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N’-dimethylbenzenecarboximidamide typically involves the reaction of 3-chlorobenzonitrile with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N’-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents used.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

    Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N,N’-dimethylbenzenecarboximidamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3-chloro-N,N’-dimethylbenzenecarboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro group and carboximidamide moiety play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N,N-dimethylaniline: Similar structure but lacks the carboximidamide group.

    3-chloro-N-methylaniline: Contains a methyl group instead of a dimethyl group.

    3-chloro-N,N-diethylbenzamide: Has an ethyl group instead of a methyl group.

Uniqueness

3-chloro-N,N’-dimethylbenzenecarboximidamide is unique due to the presence of both the chloro group and the carboximidamide group, which confer specific chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

3-chloro-N,N'-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H11ClN2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6H,1-2H3,(H,11,12)

InChI Key

VINWVQFEQKMIRU-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)C1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.